molecular formula C25H24N2O5S2 B2444582 ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 476633-77-9

ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2444582
CAS No.: 476633-77-9
M. Wt: 496.6
InChI Key: MWIZJHYFHWTULZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H24N2O5S2 and its molecular weight is 496.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Cycloalkylthiophene-Schiff Bases : Novel cycloalkylthiophene Schiff bases and their metal complexes were synthesized and showed significant antibacterial and antifungal activities against various pathogenic strains. These compounds exhibited activity comparable to standard antibiotics and antifungals, highlighting their potential in antimicrobial research (Altundas et al., 2010).

  • Cognitive Enhancing Agents : A study on bicyclic arene derivatives, including thiophene analogs, investigated their antiamnestic and antihypoxic activities. One compound showed superior activity, indicating the potential of thiophene derivatives in developing treatments for cognitive impairments (Ono et al., 1995).

  • Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential, suggesting their utility in pharmaceutical applications (Raghavendra et al., 2016).

  • Synthesis and Docking Studies : Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and subjected to antimicrobial activity and docking studies. These studies underline the importance of thiophene derivatives in the development of new antimicrobial agents (Spoorthy et al., 2021).

  • Anti-cancer Research : The synthesis of novel thiophene and benzothiophene derivatives explored their potential as cytotoxic agents against various cancer cell lines. Some compounds demonstrated significant anti-proliferative activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Mohareb et al., 2016).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, causing changes that result in these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions could potentially lead to the observed biological activities.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S2/c1-2-32-25(29)22-19-7-5-9-21(19)33-24(22)26-23(28)17-10-12-18(13-11-17)34(30,31)27-15-14-16-6-3-4-8-20(16)27/h3-4,6,8,10-13H,2,5,7,9,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIZJHYFHWTULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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